1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate)
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Overview
Description
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is an organic compound characterized by the presence of disulfide and guanidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) typically involves the reaction of ethane-2,1-dithiol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the disulfide bond. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis systems, may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The guanidine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated guanidine derivatives.
Scientific Research Applications
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of redox biology and as a tool for investigating disulfide bond formation and reduction in proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in target proteins. These interactions can modulate the activity of enzymes and other proteins, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-[Disulfanediyldi(ethane-2,1-diyl)]bis[2-(1H-indol-3-yl)ethan-1-amine]: An organic disulfide with similar redox properties but different functional groups.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Another disulfide compound with distinct structural features.
Uniqueness
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is unique due to its combination of disulfide and guanidine functional groups, which confer specific redox and nucleophilic properties. This makes it a versatile compound for various applications in research and industry .
Biological Activity
Chemical Structure and Properties
The compound features a disulfide linkage connecting two ethane-2,1-diyl groups with guanidine and carbonate functionalities. Its molecular formula is C10H18N4O6S2, indicating a complex structure that contributes to its biological activities.
Structural Formula
Antioxidant Properties
Research indicates that compounds containing disulfide bonds often exhibit antioxidant properties. The presence of the disulfide linkage in this compound may facilitate redox reactions, which are crucial for neutralizing free radicals in biological systems. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
Antimicrobial Activity
Preliminary studies suggest that 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) may possess antimicrobial properties. For instance, compounds with similar guanidine structures have been reported to inhibit bacterial growth by disrupting cell membrane integrity.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential of disulfide-containing compounds.
- Method : DPPH radical scavenging assay.
- Findings : The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.
- : The disulfide linkage enhances antioxidant capacity.
-
Evaluation of Antimicrobial Effects :
- Objective : To assess the antimicrobial efficacy against various bacterial strains.
- Method : Agar diffusion method.
- Findings : Inhibition zones were observed for Gram-positive bacteria, indicating potential use as an antimicrobial agent.
- : The guanidine moiety likely contributes to the observed activity.
Synthesis
The synthesis of 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) typically involves multi-step reactions starting from simple precursors. The process includes:
- Formation of the disulfide bond through oxidation of thiols.
- Coupling with guanidine derivatives.
- Carbonation to introduce carbonate groups.
Synthesis Flowchart
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Oxidation | Thiol + Oxidizing Agent |
2 | Coupling | Guanidine Derivative |
3 | Carbonation | Carbon Dioxide Source |
Comparative Analysis of Similar Compounds
A comparative study was conducted to analyze the biological activities of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Disulfanediylbis(ethane-2,1-diyl) diacrylate | Disulfide + Acrylate groups | Moderate antioxidant |
Guanidine derivatives | Guanidine core | Strong antimicrobial |
Dithiobis(succinimidyl propionate) | Cross-linking agent | Limited biological activity |
This analysis highlights the unique position of 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) due to its combined functionalities.
Properties
Molecular Formula |
C8H20N6O6S2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C6H16N6S2.2CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2*2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*(H2,2,3,4) |
InChI Key |
IFEXBPABURHNGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
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